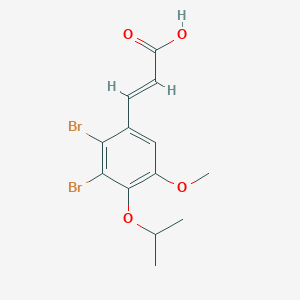

(2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)acrylic acid

Description

(2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)acrylic acid is a brominated aromatic acrylic acid derivative characterized by a substituted phenyl ring with two bromine atoms, an isopropoxy group, and a methoxy group.

Properties

IUPAC Name |

(E)-3-(2,3-dibromo-5-methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Br2O4/c1-7(2)19-13-9(18-3)6-8(4-5-10(16)17)11(14)12(13)15/h4-7H,1-3H3,(H,16,17)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXTUZONNKEAPN-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1Br)Br)C=CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C(C(=C1Br)Br)/C=C/C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)acrylic acid, with the CAS number 937599-25-2, is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H14Br2O4

- Molecular Weight : 394.06 g/mol

- Purity : Typically around 90% to 98%

- Physical Form : Solid

Anticancer Properties

Recent studies have highlighted the anticancer potential of various acrylic acid derivatives. The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, a study indicated that derivatives of acrylic acid exhibit significant cytotoxicity, suggesting that this compound may also possess similar properties due to its structural analogies with known anticancer agents .

Antioxidant Activity

Antioxidant properties are crucial for compounds that can mitigate oxidative stress in biological systems. Preliminary tests on similar compounds have shown promising results in free radical scavenging activities. The DPPH assay, a common method for assessing antioxidant capacity, could be applied to evaluate this compound's effectiveness in neutralizing free radicals .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties. The presence of methoxy and bromine substituents may enhance the anti-inflammatory activity through modulation of inflammatory pathways. This could be particularly relevant in conditions characterized by chronic inflammation .

Case Studies and Research Findings

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression in cancer cells.

- Modulation of Signaling Pathways : The compound may influence pathways involved in apoptosis and inflammation.

- Free Radical Scavenging : The structure allows for electron donation, which is crucial for neutralizing reactive oxygen species.

Scientific Research Applications

(2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)acrylic acid is a complex organic compound featuring a dibromo-substituted aromatic ring and an acrylic acid moiety. The compound has a phenyl group substituted with two bromine atoms at the 2 and 3 positions, an isopropoxy group at the 4 position, and a methoxy group at the 5 position. The presence of these functional groups gives the compound its chemical reactivity and potential biological activities.

Potential Applications

This compound has potential applications in various fields:

- Pharmaceutical Research: It can be used in drug discovery to develop new therapeutic agents.

- Agrochemicals: This compound can be used in developing new pesticides or herbicides.

- Material Science: It can be used to synthesize new materials with specific properties.

Scientific Research Applications

Research indicates that compounds similar to This compound may exhibit significant biological activities. The presence of bromine and methoxy groups is often associated with enhanced pharmacological properties.

Interaction studies involving This compound are focused on understanding how it interacts with biological targets. These studies are crucial for assessing the therapeutic viability of the compound.

Structural Features and Similar Compounds

Several compounds share structural similarities with This compound .

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromoacetophenone | Bromine substitution on acetophenone | Used in organic synthesis and has distinct reactivity |

| 4-Isopropoxyaniline | Isopropoxy group on aniline | Exhibits different biological activity profiles |

| 2-Methoxybenzoic acid | Methoxy group on benzoic acid | Known for anti-inflammatory properties |

The uniqueness of This compound lies in its combination of bromine substituents and methoxy groups on an acrylic acid backbone, which may confer distinct reactivity and biological activity compared to these similar compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of bromine substituents and ether functionalities. Below is a comparative analysis with analogous compounds based on substituent patterns and inferred properties:

Table 1: Structural Comparison of Brominated Aromatic Acids

| Compound Name | CAS Number | Substituents on Phenyl Ring | Functional Group | Molecular Weight (g/mol)* |

|---|---|---|---|---|

| (2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)acrylic acid | N/A | 2,3-Br; 4-OCH(CH₃)₂; 5-OCH₃ | Acrylic acid | ~428.0 (estimated) |

| 2,3-Dibromopropionic acid | 600-05-5 | Br at C2 and C3 (propionic acid) | Propionic acid | 231.87 |

| 2,3-Dichlorophenol | 576-24-9 | 2,3-Cl; phenol | Phenol | 163.00 |

| Acetic acid, (2,4,5-trichlorophenoxy)- | 93-76-5 | 2,4,5-Cl; phenoxy | Acetic acid | 255.48 |

*Molecular weights calculated from atomic compositions.

Key Observations:

Halogenation Effects: The target compound’s 2,3-dibromo substitution contrasts with 2,3-dichlorophenol (CAS 576-24-9), where chlorine atoms reduce molecular weight and polarizability compared to bromine. Compared to 2,4,5-trichlorophenoxyacetic acid (CAS 93-76-5), the absence of a phenoxy group in the target compound reduces steric bulk but retains acidity from the acrylic acid moiety.

This contrasts with simpler ethers like methoxy or ethoxy derivatives, which lack branched alkyl chains.

Acid Functionality :

- The acrylic acid group (vs. propionic or acetic acid in analogs) introduces conjugation, likely lowering pKa compared to saturated carboxylic acids. This could enhance reactivity in Michael addition or polymerization reactions.

Research Findings and Methodological Context

While direct experimental data for the target compound is scarce, insights can be inferred from crystallographic and synthetic methodologies:

- Crystallography : Tools like SHELX and WinGX (used for small-molecule structure determination) suggest that the compound’s crystal structure may exhibit hydrogen-bonding networks influenced by bromine and ether groups. Graph set analysis (as described by Bernstein et al.) could reveal patterns in supramolecular assembly .

- Stability and Reactivity : The discontinued status () may reflect challenges in synthesis or stability, possibly due to bromine’s susceptibility to light-induced degradation or steric hindrance complicating purification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.